4'-Bromo-3-(4-methylphenyl)propiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZCLXBNZDLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644121 | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-71-3 | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Brominated Propiophenone Chemistry
Propiophenone (B1677668) and its derivatives are a class of organic compounds widely utilized as building blocks in chemical synthesis. safrole.com The introduction of a bromine atom to the propiophenone structure, creating a brominated propiophenone, significantly enhances its synthetic versatility. The bromination can occur at various positions, including on the aromatic rings or on the aliphatic chain adjacent (at the alpha-position) to the carbonyl group.
The α-bromination of carbonyl compounds is a fundamental reaction in organic chemistry, yielding α-bromo ketones that are important intermediates for producing pharmaceuticals, pesticides, and other fine chemicals. nih.gov Common brominating agents used for this purpose include liquid bromine, N-bromosuccinimide (NBS), and copper(II) bromide. nih.gov Alternatively, bromination of the aromatic ring, as seen in 4'-Bromo-3-(4-methylphenyl)propiophenone, is typically achieved through electrophilic aromatic substitution. This process allows for the regioselective introduction of a bromine atom onto the phenyl ring, which can later be used as a handle for further chemical transformations, such as cross-coupling reactions.
The reactivity of brominated propiophenones is dictated by the position of the bromine atom. A bromine on the aromatic ring allows for reactions like Suzuki, Heck, or Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This makes aromatic brominated ketones valuable precursors for constructing more complex molecular architectures.
Significance As a Research Intermediate in Organic Synthesis
Primary Synthesis of the Core Compound
The direct synthesis of this compound logically proceeds via the bromination of its immediate precursor, 3-(4-methylphenyl)propiophenone (B156497). This transformation is an electrophilic aromatic substitution, but it presents significant challenges in controlling the reaction's regioselectivity.
The introduction of a bromine atom onto the aromatic ring of a propiophenone derivative is a common synthetic step. Typically, this involves reacting the substrate with a brominating agent, often in the presence of a catalyst. However, the structure of 3-(4-methylphenyl)propiophenone contains two distinct aromatic rings and an alpha-carbon adjacent to the ketone, all of which are potential sites for bromination. The desired product requires bromination at the 4'-position of the phenyl ring attached to the carbonyl group. This specific outcome is complicated by the electronic properties of the molecule; the acyl group deactivates its attached ring, making electrophilic substitution on the other, activated tolyl ring more favorable.
Achieving the desired 4'-bromo substitution requires stringent control over reaction conditions to favor aromatic bromination on a deactivated ring while preventing reactions at other sites. The primary competing reactions are bromination at the alpha-position to the ketone and bromination on the more reactive p-tolyl ring.
Several strategies have been developed to control the site of bromination in ketones:
Alpha-Bromination: This is often a facile process that can occur under acidic conditions or with reagents like N-bromosuccinimide (NBS). A patented method for selective alpha-bromination of phenyl alkyl ketones utilizes hydrobromic acid and sodium chlorate, which can be controlled by temperature. google.comgoogle.com
Aromatic Bromination: To direct bromination to the aromatic ring, catalysts and specific reagents are employed. Studies on propiophenone derivatives have shown that the choice of catalyst is critical. For instance, different copper(II) bromide complexes with organic ligands can exhibit distinct regioselectivity. researchgate.netresearchgate.net Notably, a CuBr2-β-cyclodextrin complex was found to preferentially halogenate the aromatic ring of propiophenone, whereas other complexes favored alpha-halogenation. researchgate.net
Given these challenges, a more practical and common strategy to synthesize this compound is not the direct bromination of the parent compound, but rather to begin with an already brominated starting material, such as 4-bromobenzene, in a Friedel-Crafts acylation reaction.
| Reagent/System | Primary Site of Bromination | Notes |
|---|---|---|
| Br2 / Lewis Acid (e.g., FeBr3) | Aromatic Ring | Classic conditions for electrophilic aromatic substitution. Selectivity issues can arise with multiple rings. |
| N-Bromosuccinimide (NBS) / Radical Initiator | Alpha (α) Position | Commonly used for alpha-bromination of ketones. |
| CuBr2 | Alpha (α) Position | Acts as both a bromine source and catalyst for alpha-bromination. researchgate.net |
| CuBr2-β-cyclodextrin Complex | Aromatic Ring | Demonstrates a shift in regioselectivity towards aromatic halogenation over alpha-halogenation. researchgate.net |
| HBr / NaClO3 | Alpha (α) Position | An in-situ method for generating bromine that selectively produces alpha-bromo ketones under specific conditions. google.com |
For industrial-scale synthesis, factors such as cost, safety, and environmental impact are paramount. Traditional bromination with elemental bromine is hazardous due to its toxicity and corrosivity. Modern scalable approaches focus on safer alternatives. An environmentally friendly method involves the in-situ generation of bromine from the oxidation of hydrobromic acid with an agent like sodium chlorate. google.com This process avoids the direct handling of liquid bromine and can be cost-effective. However, as noted, the most scalable and reliable route to the title compound would likely involve a Friedel-Crafts reaction with a brominated precursor to ensure the correct placement of the bromine atom from the start.
Precursor Synthesis Strategies
The synthesis of the propiophenone backbone is a critical preceding step. The Friedel-Crafts acylation is the most prominent and widely used method for this purpose.
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. alfa-chemistry.com To produce the precursor 3-(4-methylphenyl)propiophenone, this reaction would involve the acylation of benzene (B151609) with 3-(4-methylphenyl)propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). google.comwikipedia.org
The general reaction is: Benzene + 3-(4-methylphenyl)propionyl chloride --(AlCl₃)--> 3-(4-methylphenyl)propiophenone + HCl
As mentioned previously, a more direct and regioselective route to the final target compound, this compound, would employ a variation of this reaction: Bromobenzene (B47551) + 3-(4-methylphenyl)propionyl chloride --(AlCl₃)--> this compound + HCl
This approach definitively places the bromine atom at the 4'-position, as the directing effect of the bromine atom in the starting material guides the incoming acyl group. Various Lewis acids can be used as catalysts, including AlCl₃, FeCl₃, and ZnCl₂. google.comgoogle.com Reaction conditions, such as solvent and temperature, are optimized to maximize yield and purity.
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Benzene | Propanoyl chloride | AlCl3 | Propiophenone | High wikipedia.org |
| Toluene | Propionyl thiocyanate | AlCl3 | p-Methylpropiophenone | 55% google.com |
| Benzene | Propionyl chloride | AlCl3 | Propiophenone | >95% google.com |
General Methodological Advancements in Propiophenone Derivative Synthesis
The synthesis of propiophenone derivatives is a field of continuous research, driven by their application as intermediates in pharmaceuticals and other fine chemicals. nih.govgoogle.com Recent advancements focus on improving the efficiency, safety, and environmental footprint of these syntheses.
Key areas of advancement include:
Catalyst Development: While aluminum chloride is effective, it is required in stoichiometric amounts and generates significant waste. Research has explored the use of alternative, reusable, or milder catalysts such as zeolites, ionic liquids, and solid-supported acids to make the Friedel-Crafts reaction greener. google.com Polyphosphoric acid (PPA) is another alternative that can serve as both catalyst and solvent, sometimes offering improved yields, especially for sensitive substrates. sciencemadness.org
Novel Reaction Pathways: Beyond the Friedel-Crafts reaction, other methods for C-C bond formation are being explored. This includes various cross-coupling reactions, although these are often more complex and expensive for the synthesis of relatively simple backbones like propiophenones.
These advancements continually refine the synthetic toolkit available to chemists, enabling more efficient and sustainable production of complex molecules like this compound.
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The synthesis of complex organic molecules such as this compound relies on a strategic sequence of reactions that form the core carbon skeleton and introduce necessary functional groups. The construction of this particular molecule involves key steps for both carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. These reactions are fundamental in organic synthesis, allowing for the assembly of the propiophenone backbone, the introduction of the aryl substituent, and the placement of the halogen atom. cambridge.orgresearchgate.net
Carbon-Carbon Bond Formation
The assembly of the carbon framework of this compound and its analogues can be achieved through several robust and widely utilized synthetic methodologies. These include classical reactions like Friedel-Crafts acylation and modern transition-metal-catalyzed cross-coupling reactions.
Friedel-Crafts Acylation and Related Reactions: A primary method for constructing the propiophenone core is through the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of a precursor to the target molecule, bromobenzene could be acylated with propanoyl chloride using a catalyst like aluminum chloride (AlCl₃). This would form the 1-(4-bromophenyl)propan-1-one structure.
A related approach involves the reaction between p-bromobenzoic acid and propionic acid in the presence of a composite catalyst at elevated temperatures, followed by decarboxylation to yield p-bromopropiophenone. google.com
Grignard Reagent-Based Syntheses: An alternative strategy for forming the ketone involves the use of organometallic reagents, particularly Grignard reagents. cambridge.orggoogle.com For instance, a Grignard reagent prepared from a suitable di-halogenated benzene derivative could react with propionitrile. Subsequent hydrolysis of the intermediate ketimine would yield the desired propiophenone core. This method offers a different pathway that can be advantageous depending on the availability of starting materials and substrate compatibility. A patent for the synthesis of 3-methoxypropiophenone describes a similar process where a Grignard reagent formed from m-methoxybromobenzene reacts with propionitrile, achieving a high yield and purity. google.com
Palladium-Catalyzed Cross-Coupling Reactions: The introduction of the 3-(4-methylphenyl) group onto the propiophenone structure is a prime application for transition-metal-catalyzed cross-coupling reactions. chemistry.coach The Suzuki reaction, for example, is a powerful and versatile method for forming C-C bonds between aryl or vinyl boronic acids and aryl or vinyl halides. chemistry.coach In a hypothetical synthesis of the target compound, a precursor such as 3-bromo-4'-bromopropiophenone could be coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base to form the desired biaryl linkage.
Other notable cross-coupling reactions include the Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, for coupling with terminal alkynes. chemistry.coach These methods have revolutionized organic synthesis by enabling the efficient and selective construction of complex molecular architectures. numberanalytics.com
| Reaction Type | Key Reagents | Bond Formed | General Application |
|---|---|---|---|
| Friedel-Crafts Acylation | Aromatic Ring, Propanoyl Chloride, AlCl₃ | Aryl C-C(O) | Formation of the propiophenone core |
| Grignard Synthesis | Arylmagnesium Halide, Propionitrile | Aryl C-C(O) | Alternative formation of the ketone structure google.com |
| Suzuki Coupling | Aryl Halide, Arylboronic Acid, Pd Catalyst, Base | Aryl C-Aryl C | Introduction of the 3-(4-methylphenyl) group chemistry.coach |
Carbon-Heteroatom Bond Formation
The introduction of the bromine atom at the 4'-position of the propiophenone ring is a critical carbon-heteroatom bond-forming step. This is most commonly achieved through electrophilic aromatic substitution.
Electrophilic Bromination: Direct bromination of an aromatic ring is a standard method for forming aryl-Br bonds. libretexts.org In the context of synthesizing this compound, the propiophenone precursor would be treated with a brominating agent, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). prepchem.com The acyl group of the propiophenone is a deactivating, meta-directing group, while the alkyl group of the 3-(4-methylphenyl) substituent is an activating, ortho-, para-directing group. The final position of bromination would depend on the cumulative directing effects of the substituents present on the ring to be brominated. For the synthesis of the related compound 2-Bromo-4'-methylpropiophenone, 4'-methylpropiophenone (B145568) is brominated directly using bromine in chloroform (B151607) with a small amount of aluminum chloride. prepchem.comsafrole.com
Cross-Coupling Reactions for C-X Bonds: While electrophilic substitution is common for bromination, other methods for carbon-heteroatom bond formation are prevalent in organic synthesis, such as the Buchwald-Hartwig amination for C-N bonds and various copper-catalyzed Ullmann-type reactions for C-O, C-N, and C-S bonds. numberanalytics.commdpi.comnih.gov These reactions involve the coupling of an organic halide with a nucleophile in the presence of a transition metal catalyst and are essential for creating a wide array of functionalized molecules. numberanalytics.com
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4'-methylpropiophenone | Bromine, Chloroform, Aluminum Chloride | 2-Bromo-4'-methylpropiophenone | prepchem.com |
| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Bromine, Acetic Acid, Chloroform | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | mdpi.com |
| 3-alkyl phenol (B47542) ether | Bromine (vapor phase) | 4-bromo-3-alkyl phenol ether | google.com |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Bromine |
| Bromobenzene |
| 3-bromo-4'-bromopropiophenone |
| 1-(4-bromophenyl)propan-1-one |
| p-bromobenzoic acid |
| p-bromopropiophenone |
| Iron(III) bromide |
| 3-methoxypropiophenone |
| m-methoxybromobenzene |
| 4-methylphenylboronic acid |
| 4'-methylpropiophenone |
| 2-Bromo-4'-methylpropiophenone |
| Propanoyl chloride |
| Propionic acid |
| Propionitrile |
| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide |
| 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide |
| 3-alkyl phenol ether |
| 4-bromo-3-alkyl phenol ether |
Chemical Transformations and Mechanistic Investigations
Reactivity of the Ketone Moiety
The propiophenone (B1677668) core, characterized by a carbonyl group adjacent to both an ethyl chain and an aromatic ring, is a versatile functional group. Its reactivity is dominated by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens, which allows for transformations such as reductions, oxidations, and carbon-carbon bond formations via enolate intermediates.
Reductive Transformations to Secondary Alcohols
The ketone functionality of 4'-Bromo-3-(4-methylphenyl)propiophenone can be readily reduced to a secondary alcohol, forming 1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-ol. This transformation is a fundamental step in the synthesis of chiral molecules and complex pharmaceutical intermediates. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this conversion, yielding a racemic mixture of the corresponding secondary alcohol.
Enzymatic Asymmetric Reduction of Ketones
For the synthesis of enantiomerically pure chiral alcohols, biocatalysis presents a powerful and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases found in various microorganisms, can catalyze the asymmetric reduction of prochiral ketones with high stereoselectivity.
Research on analogous compounds, such as 4'-bromoacetophenone (B126571), has demonstrated the efficacy of whole-cell biocatalysts for this purpose. researchgate.net A variety of yeast strains and filamentous fungi have been successfully employed to reduce 4'-bromoacetophenone to its corresponding chiral alcohol with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.net For instance, the fungus Aspergillus niger has shown to be an effective biocatalyst for producing the (R)-enantiomer of the alcohol. researchgate.net It is well-established that engineered enzymes can be tailored to achieve high enantioselectivity for specific substrates. bris.ac.uk
Applying this strategy to this compound would involve screening a library of microorganisms or isolated enzymes to identify a biocatalyst capable of reducing the ketone to either the (R) or (S) alcohol with high enantiopurity.
Table 1: Representative Microorganisms for Asymmetric Ketone Reduction Based on studies with 4'-bromoacetophenone, adaptable for this compound.
| Microorganism Strain | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |
| Aspergillus niger | (R) | 100 | >99 |
| Candida guilliermondii | (S) | 71 | >99 |
| Geotrichum candidum | (S) | 98 | >99 |
| Rhodotorula rubra | (S) | 87 | >99 |
Data extrapolated from studies on analogous substrates. researchgate.net
Oxidative Transformations to Carboxylic Acids
The propiophenone side chain can be oxidatively cleaved to yield a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium hypochlorite, can transform the alkyl aryl ketone into the corresponding benzoic acid derivative. guidechem.comgoogle.com In the case of this compound, this reaction would cleave the bond between the carbonyl carbon and the ethyl group, resulting in the formation of 4-bromobenzoic acid. quora.comquora.com
Enolate Chemistry and Alpha-Functionalization Potential
The presence of acidic protons on the carbon atom alpha to the carbonyl group (the α-carbon) is a cornerstone of ketone reactivity. masterorganicchemistry.com Deprotonation at this position by a suitable base generates a nucleophilic enolate ion, which can then react with various electrophiles. bham.ac.uk For this compound, the methylene (B1212753) group (-CH₂-) of the ethyl chain is the site of enolization.
The regioselectivity of enolate formation can often be controlled. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent typically favors the formation of the less substituted, or "kinetic," enolate. In contrast, weaker bases in protic solvents at higher temperatures can lead to an equilibrium that favors the more substituted, or "thermodynamic," enolate. bham.ac.uk
Once formed, the enolate of this compound can undergo a variety of α-functionalization reactions:
α-Halogenation: The reaction with halogens (e.g., Br₂ in acetic acid) or N-halosuccinimides (NBS, NCS) introduces a halogen atom at the α-position, yielding 2-halo-4'-bromo-3-(4-methylphenyl)propiophenone derivatives. libretexts.orglibretexts.org These α-halogenated ketones are valuable synthetic intermediates themselves, for example, in the Favorskii rearrangement or for introducing unsaturation. libretexts.orgsafrole.com
α-Alkylation: Reaction with alkyl halides allows for the introduction of new carbon-carbon bonds at the α-position.
α-Acyloxylation: Oxidative C-O bond formation can be achieved using reagents like sodium carboxylates to synthesize α-acyloxylated ketones. researchgate.net
These functionalizations are critical for building molecular complexity and are widely used in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net
Condensation Reactions Involving Ketones
The enolate intermediate of this compound can also act as a nucleophile in condensation reactions. pearson.com These reactions are fundamental for forming carbon-carbon bonds.
Aldol (B89426) Condensation: In the presence of a base or acid, the enolate can attack the carbonyl carbon of another molecule (an aldehyde or another ketone), including itself (self-condensation), to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.
Stobbe Condensation: This specific reaction involves the condensation of a ketone with a succinic acid ester in the presence of a strong base (e.g., potassium t-butoxide) to form an alkylidenesuccinic acid or its corresponding ester. wikipedia.org Studies on propiophenone have shown its successful application in Stobbe condensations, suggesting that this compound would be a suitable substrate for this transformation. researchgate.net
Condensation with Sulfones: Propiophenone has been shown to undergo condensation with sulfones under basic conditions to yield complex aromatic products like 2'-methyl-p-terphenyl. nih.gov
Reactivity of the Aryl Bromide Moiety
The aryl bromide functionality on the 4'-position of the phenyl ring is a key handle for modern synthetic chemistry, primarily through palladium-catalyzed cross-coupling reactions. byjus.com Aryl halides are generally less reactive towards traditional nucleophilic substitution due to the strength of the C(sp²)-Br bond, which has partial double bond character. byjus.com However, they are excellent substrates for reactions involving transition metal catalysts.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a new carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid). mdpi.com Extensive research on the closely related 4-bromoacetophenone has established robust conditions for this transformation, which are directly applicable to this compound. ikm.org.myarkat-usa.orgresearchgate.netresearchgate.net
The general reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and yield.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 4'-Bromoaryl Ketones Based on studies with 4-bromoacetophenone as a model substrate.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(II)-N₂O₂ on magnetic support | Na₂CO₃ | DMA | 140 | High Conversion | ikm.org.my |
| Pd-Complex 7 | KOH | H₂O | 100 | 94 | arkat-usa.org |
| Pd@Bipy-PMO | K₂CO₃ | H₂O | 80 | 98 | researchgate.net |
| Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | >95 | mdpi.com |
Other important cross-coupling reactions that the aryl bromide moiety can undergo include:
Heck Reaction: Coupling with an alkene.
Sonogashira Coupling: Coupling with a terminal alkyne.
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
Stille Coupling: Coupling with an organotin compound.
The ability to perform these transformations selectively on the aryl bromide without affecting the ketone moiety (or vice versa) makes this compound a valuable bifunctional building block in multistep organic synthesis. nih.govnih.gov
Nucleophilic Substitution Reactions with Various Functional Groups
Nucleophilic substitution reactions on the aryl bromide of this compound involve the replacement of the bromine atom by a nucleophile. pressbooks.pub In this type of reaction, the bromine atom, along with its bonding electrons, departs as a bromide ion and is replaced by the incoming nucleophile. pressbooks.pub The rate of these reactions can depend on the concentrations of both the substrate and the nucleophile. pressbooks.pub
While traditional nucleophilic aromatic substitution (SNAr) can be challenging, the reactivity of aryl halides can be significantly enhanced through transition metal catalysis. Palladium-catalyzed reactions, for instance, facilitate the substitution of the bromide with a range of "soft" nucleophiles. This process typically involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by nucleophilic attack on the palladium center and subsequent reductive elimination to yield the product and regenerate the catalyst. pharm.or.jp
| Nucleophile (Nu:) | Reagent Example | Product |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4'-Methoxy-3-(4-methylphenyl)propiophenone |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4'-(Phenylthio)-3-(4-methylphenyl)propiophenone |
| Amine (R₂NH) | Pyrrolidine | 4'-(Pyrrolidin-1-yl)-3-(4-methylphenyl)propiophenone |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4'-Cyano-3-(4-methylphenyl)propiophenone |
Halogen Exchange Reactions
Halogen exchange reactions provide a pathway to modify the aryl halide functionality, often to tune its reactivity for subsequent transformations. A prominent example is the lithium-halogen exchange, which converts the aryl bromide into a highly reactive aryllithium species. tcnj.eduresearchgate.net This transformation is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu
The mechanism involves a nucleophilic attack of the organolithium on the bromine atom, forming an "ate complex" as either a transition state or a short-lived intermediate. researchgate.net The resulting aryllithium compound is a potent nucleophile and a strong base, which can be trapped by a variety of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.edu
| Step 1 Reagent | Intermediate | Step 2 Electrophile (E⁺) | Final Product |
| n-Butyllithium | 4'-Lithio-3-(4-methylphenyl)propiophenone | Water (H₂O) | 3-(4-Methylphenyl)propiophenone (B156497) |
| t-Butyllithium | 4'-Lithio-3-(4-methylphenyl)propiophenone | Benzaldehyde (PhCHO) | 4'-(Hydroxy(phenyl)methyl)-3-(p-tolyl)propiophenone |
| n-Butyllithium | 4'-Lithio-3-(4-methylphenyl)propiophenone | Iodine (I₂) | 4'-Iodo-3-(4-methylphenyl)propiophenone |
| n-Butyllithium | 4'-Lithio-3-(4-methylphenyl)propiophenone | N,N-Dimethylformamide (DMF) | 4'-Formyl-3-(4-methylphenyl)propiophenone |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the aryl bromide in this compound is an ideal substrate for these transformations.
An efficient method for the synthesis of ketones involves the palladium-catalyzed direct acylation of aryl bromides with aldehydes. liv.ac.uk This reaction offers a direct, one-step route to complex ketones from readily available starting materials. liv.ac.uk In this process, this compound would react with an aldehyde in the presence of a palladium catalyst and, typically, a secondary amine co-catalyst like pyrrolidine. liv.ac.uk The reaction is thought to proceed through the in-situ formation of an enamine from the aldehyde and the secondary amine, which then participates in a Heck-type coupling with the aryl bromide. liv.ac.uk
| Aldehyde Partner | Catalyst System | Product |
| Octanal | Pd(OAc)₂ / Pyrrolidine | 1-(4-(Octanoyl)phenyl)-3-(p-tolyl)propan-1-one |
| Benzaldehyde | Pd(OAc)₂ / Pyrrolidine | 1-(4-(Benzoyl)phenyl)-3-(p-tolyl)propan-1-one |
| Cyclohexanecarbaldehyde | Pd(OAc)₂ / Pyrrolidine | 1-(4-(Cyclohexanecarbonyl)phenyl)-3-(p-tolyl)propan-1-one |
The palladium-catalyzed α-arylation of ketone enolates is a robust method for forming a C-C bond between an aryl group and the α-carbon of a ketone. nih.gov This reaction involves the coupling of an aryl halide, such as this compound, with a ketone enolate generated in situ with a base. nih.gov The development of catalysts based on sterically hindered, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction. nih.gov The key bond-forming step in the catalytic cycle is the reductive elimination from an arylpalladium enolate intermediate. nih.gov This transformation is a powerful strategy for synthesizing 1,5-dicarbonyl compounds and has been applied to the synthesis of more complex structures like isoquinolines. rsc.org
| Ketone Coupling Partner | Base | Catalyst/Ligand Example | Product |
| Acetophenone | NaOtBu | Pd₂(dba)₃ / XPhos | 1-Phenyl-3-(4-(3-(p-tolyl)propanoyl)phenyl)propan-1-one |
| Cyclohexanone | NaOtBu | Pd(OAc)₂ / RuPhos | 2-(4-(3-(p-tolyl)propanoyl)phenyl)cyclohexan-1-one |
| Propiophenone | K₃PO₄ | PdCl₂(Amphos)₂ | 1-Phenyl-2-(4-(3-(p-tolyl)propanoyl)phenyl)propan-1-one |
While palladium has dominated the field of cross-coupling, there is growing interest in using less expensive, earth-abundant first-row transition metals like nickel. rsc.org Nickel catalysts have proven highly effective for Suzuki-Miyaura couplings, which join an aryl halide with an organoboron compound, such as a boronic acid or ester. rsc.orgnih.gov The reaction of this compound with a boronic acid using a nickel catalyst (e.g., NiCl₂(PCy₃)₂) and a suitable base would yield a biaryl product. nih.gov This methodology is attractive for industrial applications due to the lower cost of nickel and the ability to perform these reactions in more environmentally friendly "green" solvents. nih.govnih.gov
| Boronic Acid | Catalyst | Base | Product |
| Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 3-(4-Methylphenyl)-1-(biphenyl-4-yl)propiophenone |
| 4-Methoxyphenylboronic acid | NiCl₂(dppf) | K₃PO₄ | 1-(4'-Methoxybiphenyl-4-yl)-3-(p-tolyl)propan-1-one |
| Thiophene-2-boronic acid | NiCl₂(PCy₃)₂ | K₂CO₃ | 1-(4-(Thiophen-2-yl)phenyl)-3-(p-tolyl)propan-1-one |
An alternative to direct acylation is the coupling of an aryl bromide with an acyl anion equivalent. berkeley.edunih.gov These reagents act as synthetic surrogates for an acyl anion, which is an otherwise unstable species. This approach avoids the need for organometallic reagents that are often incompatible with ketone functional groups. organic-chemistry.org
One common method uses N-tert-butylhydrazones as acyl anion equivalents. berkeley.eduorganic-chemistry.org The palladium-catalyzed coupling occurs at the C-position of the hydrazone, and subsequent hydrolysis of the resulting azo compound or hydrazone yields the desired aryl ketone. berkeley.eduscispace.com Another effective acyl anion equivalent is acetyltrimethylsilane, which can be coupled with aryl bromides using a palladium catalyst to introduce an acetyl group, thereby forming an aryl methyl ketone. nih.govresearchgate.netorgsyn.org These methods are tolerant of a wide array of functional groups on the aromatic ring. berkeley.eduscispace.com
| Acyl Anion Equivalent | Catalyst/Ligand | Key Step | Final Product |
| N-tert-Butylhydrazone of Butyraldehyde | Pd₂(dba)₃ / DPEphos | C-arylation followed by hydrolysis | 1-(4-Butyrylphenyl)-3-(p-tolyl)propan-1-one |
| Acetyltrimethylsilane | Pd(PPh₃)₄ | C-C coupling with desilylation | 1-(4-Acetylphenyl)-3-(p-tolyl)propan-1-one |
| N-tert-Butylhydrazone of Benzaldehyde | Pd₂(dba)₃ / Xantphos | C-arylation followed by hydrolysis | 1-(4-Benzoylphenyl)-3-(p-tolyl)propan-1-one |
Examination of Reaction Mechanisms
The intricate architecture of this compound, with its distinct functional groups, offers a platform to explore several key mechanistic concepts in modern organic chemistry. These include the directing role of the carbonyl group in metal-catalyzed reactions, the activation of carbon-halogen bonds, and the dynamics of C-N bond activation in related ketone-amine systems.
Mechanistic Studies of Carbonyl-Assisted Metal-Catalyzed Reactions
The ketone carbonyl group in aromatic ketones can function as a weakly coordinating directing group in transition-metal-catalyzed C-H bond functionalization reactions. mdpi.comsioc-journal.cn This directing effect facilitates the formation of a metallacyclic intermediate, which positions the metal catalyst in proximity to a specific C-H bond, typically at the ortho-position of the aromatic ring, leading to its selective activation. nih.govresearchgate.net
Rhodium-catalyzed reactions of aromatic ketones with unsaturated compounds like allylic alcohols or α,β-unsaturated ketones have been shown to proceed through a C-H activation mechanism. mdpi.com The catalytic cycle is proposed to initiate with the coordination of the ketone's carbonyl oxygen to a Rh(III) complex. This is followed by the cleavage of the ortho C-H bond to form a five-membered rhodacycle intermediate. Subsequent migratory insertion of the unsaturated partner into the Rh-C bond, followed by β-hydride elimination or protonation, yields the alkylated product and regenerates the active catalyst. mdpi.com
Table 1: Proposed Mechanistic Steps in Rh(III)-Catalyzed Carbonyl-Directed C-H Alkylation mdpi.com
| Step | Description | Intermediate |
| 1 | Ion exchange | Formation of an active Rh(III) complex A. |
| 2 | C-H activation | Coordination of the ketone carbonyl and ortho C-H bond cleavage to form a rhodacycle intermediate. |
| 3 | Migratory insertion | Coordination of the unsaturated substrate followed by insertion into the C-Rh bond. |
| 4 | Product formation | β-hydride elimination and enol isomerization (for allylic alcohols) or protonation (for α,β-unsaturated ketones). |
| 5 | Catalyst regeneration | Oxidation of the resulting Rh(I) species to regenerate the active Rh(III) catalyst. |
Advances in palladium-catalyzed reactions have also enabled the functionalization of C(sp³)–H bonds at positions β to a ketone. researchgate.net These reactions often employ specialized ligands, such as monoprotected amino neutral amides (MPANA), in combination with a palladium source. Mechanistic experiments and density functional theory (DFT) studies suggest that the in situ generation of cationic Pd(II) complexes is crucial for this reactivity. These cationic complexes exhibit an enhanced affinity for the substrate and facilitate the C-H cleavage step. researchgate.net
Investigations into Carbon-Halogen Bond Activation Pathways
The carbon-bromine bond is a key functional group for cross-coupling reactions, and its activation by transition metals, particularly palladium and nickel, has been a subject of intense mechanistic study. The generally accepted mechanism for the activation of aryl halides is oxidative addition, where a low-valent metal complex inserts into the carbon-halogen bond. nih.gov
For palladium-catalyzed reactions, quantum chemical studies have investigated the activation of C-X bonds (where X = F, Cl, Br, I). vu.nlresearchgate.net These studies reveal that the barrier for the bond activation reaction decreases as the halogen becomes heavier (from F to I). This enhanced reactivity is attributed to two main factors: a weaker intrinsic C-X bond strength and an increasingly favorable electrostatic interaction between the catalyst and the substrate. vu.nlresearchgate.net
In the context of nickel-catalyzed cross-coupling reactions, computational studies have explored the mechanism of coupling between alkyl radicals and aryl bromides. mdpi.com One proposed pathway involves the oxidative addition of the aryl bromide to a Ni(0) species to form an aryl-Ni(II) intermediate. This intermediate can then trap an alkyl radical to yield a Ni(III) species, which subsequently undergoes reductive elimination to form the C-C bond. mdpi.com DFT calculations suggest that the oxidative addition can proceed through an SN2-type mechanism. mdpi.com
Another mechanistic possibility in nickel catalysis involves a radical-chain pathway. In some systems, a Ni(I) species is proposed to activate an aryl bromide via a two-electron oxidative addition, while alkyl bromides are activated by a Ni(I)-aryl complex through a single-electron transfer to generate radicals. nih.gov
Table 2: Comparison of Proposed Pathways for Ni-Catalyzed C-Br Bond Activation
| Pathway | Key Intermediate(s) | Mechanism of C-Br Cleavage | Reference(s) |
| Oxidative Addition to Ni(0) | Aryl-Ni(II) | Concerted or SN2-type | mdpi.com |
| Radical Chain | Ni(I), Ni(II), Ni(III) | Single-electron transfer | nih.gov |
Studies on C-N Bond Activation in Related Ketone-Amine Systems
While direct studies on the C-N bond activation of derivatives of this compound are scarce, mechanistic principles can be drawn from related systems. The activation of C-N bonds, particularly in amides, has been a growing area of research, with nickel catalysis showing significant promise. rsc.org Computational studies on Ni-catalyzed amide C-N bond activation have revealed key mechanistic steps, providing a basis for understanding reactivity and selectivity. rsc.org
In the context of ketone-amine systems, C-N bond formation is often the primary focus, for instance, in hydroamination reactions. Mechanistic investigations of intramolecular hydroamination/cyclization catalyzed by organometallic complexes suggest a pathway involving the insertion of the alkene or alkyne into a metal-amide (M-N) sigma bond. nih.gov Evidence for this turnover-limiting C-C insertion into an M-N(H)R σ-bond comes from kinetic studies and deuterium (B1214612) isotope effects. nih.gov
Furthermore, the formation of C-N bonds in the synthesis of nitrogen-containing compounds can proceed through radical mechanisms. For example, the α-amination of carboxylic acids catalyzed by iron complexes has been shown to involve a stereoablative hydrogen atom transfer followed by a stereoselective C-N bond-forming radical rebound mechanism. researchgate.net Such radical pathways could be envisaged in hypothetical reactions of ketone-amine derivatives under appropriate conditions.
Electrocatalytic C-N coupling reactions involving NOx species have also emerged as a sustainable method for forming C-N bonds. rsc.org Dual-site catalysts can be designed where one site activates the nitrogen-containing species and the other activates the carbon-containing species, promoting synergistic adsorption and selective C-N bond formation. rsc.org While not directly involving a pre-formed ketone-amine system, these studies highlight advanced strategies for C-N bond formation that could be relevant to the synthesis of derivatives of the title compound.
Advanced Spectroscopic Characterization in Research
Vibrational Spectroscopy Applications (FTIR, FT Raman) for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the conformational aspects of 4'-Bromo-3-(4-methylphenyl)propiophenone. The vibrational modes of the molecule are sensitive to its structure, providing a distinct fingerprint.
The FTIR and FT-Raman spectra are characterized by several key absorption bands. The carbonyl (C=O) stretching vibration is one of the most prominent, typically appearing as a strong band in the region of 1685-1700 cm⁻¹. The exact position of this band can provide information about the electronic environment of the ketone group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the propane (B168953) backbone appear just below 3000 cm⁻¹.
The presence of the two substituted benzene (B151609) rings gives rise to characteristic bands. The C=C stretching vibrations within the aromatic rings are typically found in the 1450-1600 cm⁻¹ range. researchgate.net The substitution patterns on these rings (para-substitution) result in distinct out-of-plane C-H bending vibrations. For the 4-bromophenyl ring, a strong band is expected around 820-840 cm⁻¹, which is a key indicator of 1,4-disubstitution. Similarly, the 4-methylphenyl ring will exhibit a characteristic band in a similar region. The C-Br stretching vibration is typically weak and found in the lower frequency "fingerprint region" of the spectrum, often between 500 and 650 cm⁻¹.
Table 1: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2980-2850 | Medium | Aliphatic C-H Stretching |
| 1690 | Strong | C=O Stretching |
| 1585 | Strong | Aromatic C=C Stretching |
| 1480 | Medium | Aromatic C=C Stretching |
| 1390 | Medium | CH₃ Bending |
| 830 | Strong | para-Substituted Ring C-H Bending |
| 620 | Weak-Medium | C-Br Stretching |
Note: This table represents predicted values based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Structural Details and Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.
In the ¹H NMR spectrum, the protons on the two aromatic rings appear as distinct sets of doublets due to the symmetry of the para-substitution. The protons on the 4-bromophenyl ring are deshielded by the electron-withdrawing carbonyl group, causing them to resonate at a lower field (typically 7.7-7.9 ppm) compared to the protons on the 4-methylphenyl ring (around 7.1-7.2 ppm). The aliphatic protons of the propane chain appear as two triplets in the range of 3.0-3.4 ppm, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The methyl (-CH₃) protons of the tolyl group give rise to a characteristic singlet peak at approximately 2.3 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded and appears as a distinct signal around 198 ppm. The aromatic carbons show a range of signals between 128 and 145 ppm, with the carbons directly attached to the bromine, methyl, and carbonyl groups having unique chemical shifts. The aliphatic carbons of the propane chain and the methyl carbon appear in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.85 | Doublet | 2H | Protons ortho to C=O |
| ~ 7.70 | Doublet | 2H | Protons ortho to Br |
| ~ 7.15 | Doublet | 2H | Protons on 4-methylphenyl ring |
| ~ 7.10 | Doublet | 2H | Protons on 4-methylphenyl ring |
| ~ 3.30 | Triplet | 2H | -CO-CH₂- |
| ~ 3.05 | Triplet | 2H | -CH₂-Ar |
| ~ 2.35 | Singlet | 3H | -CH₃ |
Note: This table represents predicted values based on the analysis of structurally similar compounds.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 198.5 | C=O |
| ~ 141.0 | Aromatic C-CH₃ |
| ~ 137.5 | Aromatic C-CH₂ |
| ~ 135.8 | Aromatic C-C=O |
| ~ 132.0 | Aromatic CH |
| ~ 129.8 | Aromatic CH |
| ~ 129.5 | Aromatic CH |
| ~ 129.0 | Aromatic C-Br |
| ~ 38.2 | -CO-CH₂- |
| ~ 30.1 | -CH₂-Ar |
| ~ 21.2 | -CH₃ |
Note: This table represents predicted values based on the analysis of structurally similar compounds.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound, which is C₁₆H₁₅BrO.
The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak appears as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values of 302 and 304, respectively.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The most common fragmentation pathway for propiophenones is alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. This leads to the formation of two primary fragment ions. For this molecule, the expected major fragments are the 4-bromobenzoyl cation (m/z 183/185) and the 4-methylphenylethyl cation (m/z 119). The 4-bromobenzoyl fragment is often the base peak in the spectrum. Further fragmentation can lead to the loss of carbon monoxide (CO) from the benzoyl cation to form the bromophenyl cation (m/z 155/157).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Structure |
|---|---|
| 302/304 | [C₁₆H₁₅BrO]⁺ (Molecular Ion) |
| 183/185 | [C₇H₄BrO]⁺ (4-Bromobenzoyl cation) |
| 155/157 | [C₆H₄Br]⁺ (Bromophenyl cation) |
| 119 | [C₉H₁₁]⁺ (4-Methylphenylethyl cation) |
| 105 | [C₈H₉]⁺ (4-Methylbenzyl cation) |
Note: This table represents predicted values based on the analysis of structurally similar compounds.
Role in Advanced Organic Synthesis and Methodology Development
Utilization as a Versatile Intermediate for Complex Organic Synthesis
The bifunctional nature of 4'-Bromo-3-(4-methylphenyl)propiophenone makes it a highly versatile intermediate for the synthesis of complex organic molecules. The molecule possesses two primary reactive sites that can be manipulated, often orthogonally, to construct elaborate molecular architectures.
The Aryl Bromide Moiety : The bromo-substituted phenyl ring is a classic "handle" for transition metal-catalyzed cross-coupling reactions. This site allows for the strategic introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, which is a cornerstone of modern synthetic chemistry for building molecular complexity.
The Propiophenone (B1677668) Moiety : The ketone functional group and the adjacent α-protons provide a second site for chemical transformations. The carbonyl can be converted into other functional groups such as alcohols or amines, while the α-carbon can be functionalized through enolate chemistry to extend the carbon skeleton.
The presence of these two distinct reactive centers allows for a modular approach to synthesis. For instance, a synthetic route could first involve a palladium-catalyzed coupling reaction at the aryl bromide site to form a key biaryl bond, followed by elaboration of the propiophenone side chain via an aldol (B89426) or Wittig reaction to complete the synthesis of a complex target molecule, potentially one with pharmaceutical or material science applications.
Contributions to the Development of New Synthetic Methodologies
While specific literature detailing the use of this compound to pioneer new synthetic methodologies is scarce, compounds of its class—functionalized aryl bromides and ketones—are routinely employed as benchmark substrates for this purpose. The development of novel catalysts and reaction conditions often relies on testing their efficacy on a range of substrates with varying electronic and steric properties.
This compound represents an ideal test substrate for several reasons:
It contains an aryl bromide, a common coupling partner in palladium-catalyzed reactions. researchgate.netarkat-usa.orgresearchgate.net
The presence of the ketone, an electron-withdrawing group, deactivates the aromatic ring, presenting a challenge for certain coupling reactions and making it a good substrate to test the limits of a new catalyst's activity. researchgate.net
The propiophenone side chain offers a site for potential intramolecular reactions or can be used to assess the functional group tolerance of a new method.
Therefore, this compound is a valuable, though perhaps currently underutilized, candidate for screening new phosphine (B1218219) ligands, evaluating novel palladium precatalysts, or optimizing conditions for reactions like direct C-H arylation.
Enabling Reagent in Diverse Carbon-Carbon Bond Forming Reactions
The primary synthetic value of this compound lies in its capacity to participate in a variety of fundamental carbon-carbon bond forming reactions, leveraging its two key functional groups.
Reactions at the Aryl Bromide Site:
The C(sp²)–Br bond is a prime location for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming C-C bonds. acs.org
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron reagent (a boronic acid or ester) to form a new C-C bond, typically yielding a biaryl structure. wikipedia.orglibretexts.org This is a highly robust and widely used transformation in the synthesis of pharmaceuticals and advanced materials.
Mizoroki-Heck Reaction: In a Heck reaction, the aryl bromide would be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. liverpool.ac.ukrsc.org This provides a direct method for the vinylation of the aromatic ring.
Table 1: Representative Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Name | Coupling Partner | General Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | Biaryl or Styrenyl derivative |
| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | Substituted Alkene (e.g., Stilbene) |
Reactions at the α-Carbon via Enolate Formation:
The propiophenone structure contains acidic protons on the carbon atom alpha to the carbonyl group. Treatment with a suitable base deprotonates this position to form a nucleophilic enolate anion, which can then react with various electrophiles to create new C-C bonds. wikipedia.orgmasterorganicchemistry.com
α-Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide. lumenlearning.comlibretexts.org This reaction attaches a new alkyl group to the α-carbon, effectively extending the carbon chain. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate. jove.comjove.com
Aldol Addition: The enolate can attack another carbonyl compound, such as an aldehyde or another ketone. wikipedia.org This reaction forms a β-hydroxy ketone, known as an aldol adduct, creating a new C-C bond and introducing a new hydroxyl functional group that can be further modified. researchgate.net
Table 2: Representative Enolate-Based C-C Bond Forming Reactions
| Reaction Name | Electrophile | General Conditions | Product Type |
| α-Alkylation | Alkyl Halide (e.g., CH₃I) | 1. Strong Base (e.g., LDA), -78°C 2. Add Alkyl Halide | α-Alkylated Ketone |
| Aldol Addition | Aldehyde or Ketone (e.g., Benzaldehyde) | 1. Strong Base (e.g., LDA), -78°C 2. Add Carbonyl Compound | β-Hydroxy Ketone |
Perspectives and Future Directions in Chemical Research
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of 4'-Bromo-3-(4-methylphenyl)propiophenone and its derivatives can be conceptually approached through several synthetic strategies, with Friedel-Crafts acylation being a primary consideration for the formation of the aryl ketone moiety. wikipedia.org Future research will likely focus on overcoming the limitations of traditional catalysts and developing more efficient and selective methods.
One of the most common methods for synthesizing propiophenone (B1677668) is the Friedel-Crafts reaction of propanoyl chloride with benzene (B151609). wikipedia.org Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can lead to significant waste generation and difficulties in product separation. numberanalytics.comijstm.com Modern synthetic chemistry is increasingly focused on the development of catalytic systems that are not only highly efficient but also environmentally benign.
Recent advancements have seen the emergence of novel Lewis acid catalysts based on metals such as scandium(III), indium(III), and hafnium(IV), which have demonstrated high activity and selectivity in Friedel-Crafts acylation reactions under milder conditions. numberanalytics.com These catalysts often show greater tolerance to various functional groups, a desirable trait for the synthesis of complex molecules.
A significant area of future exploration is the use of heterogeneous catalysts. Solid acid catalysts, including zeolites (such as Hβ and HY), clays (B1170129) (like montmorillonite), and metal oxides, offer considerable advantages in terms of catalyst recovery, reusability, and the simplification of downstream processing. numberanalytics.combenthamdirect.comresearchgate.net The development of continuous-flow processes utilizing these heterogeneous catalysts could lead to more sustainable and scalable production methods for this compound and its analogues. rsc.org
| Catalyst Type | Examples | Potential Advantages for Synthesis |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established |
| Novel Homogeneous Catalysts | Sc(OTf)₃, In(OTf)₃ | High selectivity, milder conditions |
| Heterogeneous Catalysts | Zeolites (Hβ, HY), Clays | Recyclable, reduced waste, suitable for flow chemistry |
Development of Stereoselective Synthetic Pathways for Enantiopure Derivatives
The carbonyl group in this compound presents a key site for the introduction of chirality, typically through reduction to a secondary alcohol. The development of stereoselective synthetic methods to produce enantiopure derivatives is a critical area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
One promising approach is the asymmetric reduction of the prochiral ketone. A variety of catalytic systems have been developed for this purpose, including transition metal complexes and organocatalysts. For instance, ruthenium-based catalysts bearing chiral ligands have shown exceptional enantioselectivity in the hydrogenation of aromatic ketones. Similarly, organocatalysts, such as those derived from proline or chiral phosphoric acids, offer a metal-free alternative for stereoselective reductions.
Another avenue for creating enantiopure derivatives involves the stereoselective construction of the carbon skeleton itself. The 3-aryl moiety could be introduced through a catalytic asymmetric conjugate addition of a tolyl nucleophile to a suitable α,β-unsaturated precursor. organic-chemistry.orgorganic-chemistry.org This strategy would establish the stereocenter at the 3-position in a controlled manner. For example, copper-catalyzed conjugate additions of organozinc reagents to enones in the presence of chiral ligands have been shown to produce β-aryl ketones with high enantioselectivity. organic-chemistry.org
| Synthetic Strategy | Catalyst/Reagent Type | Outcome |
| Asymmetric Ketone Reduction | Chiral Ru-complexes, Organocatalysts | Enantiopure secondary alcohols |
| Asymmetric Conjugate Addition | Chiral Cu-NHC complexes, Rh-diene complexes | Enantiopure 3-aryl ketones |
Integration into Diverse Chemical Scaffolds for Material Science Applications
The unique combination of functional groups in this compound—a reactive ketone, a modifiable aryl bromide, and a bulky tolyl group—makes it an interesting building block for the synthesis of novel functional materials. numberanalytics.comunacademy.com The integration of such molecules into larger chemical scaffolds, such as polymers, can impart specific physical and chemical properties. ontosight.ai
The presence of the bromine atom is particularly advantageous, as it can be readily transformed into other functional groups via cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the covalent attachment of the propiophenone core to polymer backbones or other organic frameworks. The resulting materials could exhibit interesting photophysical or electronic properties, potentially finding applications in areas like organic light-emitting diodes (OLEDs) or as sensors. Aromatic ketones are known to be used as intermediates in the synthesis of pharmaceuticals and in the production of other fine chemicals. cymitquimica.com
Continued Mechanistic Elucidation of Complex Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. While the general mechanism of Friedel-Crafts acylation is well-understood, involving the formation of an acylium ion intermediate and subsequent electrophilic aromatic substitution, the specific influence of the substituents on the aromatic rings in the target molecule on reaction rates and regioselectivity warrants further investigation. wikipedia.org
Beyond its synthesis, the photochemical behavior of this compound is an area ripe for exploration. Aryl ketones are known to undergo a variety of photochemical reactions, such as Norrish Type I and Type II cleavages, as well as photoreductions. acs.orgmsu.edu The presence of a bromine atom could also lead to interesting photochemical pathways, including the potential for photo-induced C-Br bond cleavage. Mechanistic studies, employing techniques such as transient absorption spectroscopy and computational modeling, could provide valuable insights into the excited-state dynamics of this molecule and pave the way for its use in photochemistry and photoredox catalysis. thieme-connect.com Recent research has demonstrated the photochemical reductive deamination of alpha-amino aryl alkyl ketones under photosensitizer-free conditions, highlighting the potential for novel photochemical transformations of ketone derivatives. rsc.org
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315 hazard) .
- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Considerations : For large-scale reactions, implement inert atmospheres (N₂/Ar) to prevent exothermic decomposition. Emergency protocols should include immediate rinsing with water (15+ minutes for skin/eye exposure) and medical evaluation for persistent irritation .
How can computational chemistry aid in predicting the reactivity of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models reaction pathways (e.g., bromination energy barriers) and predicts intermediates .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents vs. protic) .
- Docking Studies : Evaluates binding affinity in pharmacological applications (e.g., enzyme inhibition) .
What analytical methods are suitable for quantifying trace impurities in this compound?
Q. Advanced Research Focus
- GC-MS : Detects volatile byproducts (e.g., debrominated derivatives) with detection limits <1 ppm .
- ICP-OES : Quantifies residual metal catalysts (e.g., Pd, Fe) post-synthesis .
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
- Short-Term Storage : Desiccated at –20°C in amber vials to prevent photodegradation .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% decomposition when sealed under argon .
What are the applications of this compound in medicinal chemistry?
Q. Advanced Research Focus
- Pharmacophore Development : The bromine atom serves as a halogen bond donor in kinase inhibitors .
- Prodrug Synthesis : Ketone group facilitates conjugation with targeting moieties (e.g., antibody-drug conjugates) .
- In Vivo Studies : Deuterated analogs (e.g., dimethyl-d₆ derivatives) are used in metabolic tracing via LC-MS .
How can researchers address contradictions in reported spectroscopic data for this compound?
Q. Methodological Approach
- Interlaboratory Validation : Compare NMR/HRMS data across multiple institutions to identify systematic errors .
- Crystallographic Refinement : Resolve discrepancies in substituent positions using single-crystal XRD .
- Literature Meta-Analysis : Cross-reference peer-reviewed journals (avoiding non-academic sources like BenchChem) to establish consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
